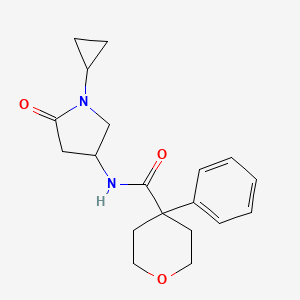

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c22-17-12-15(13-21(17)16-6-7-16)20-18(23)19(8-10-24-11-9-19)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUGNQCVKKPUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide typically involves multi-step chemical reactions. One common approach includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through nucleophilic substitution reactions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds in the presence of a catalyst.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclocondensation reactions, which may involve the use of aldehydes or ketones as starting materials.

Coupling Reactions: The final step involves coupling the pyrrolidinone and tetrahydropyran intermediates to form the target compound. This step may require the use of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

- Cathepsin Inhibition :

-

Anticancer Activity :

- Research indicates that derivatives of this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

- Neuroprotective Effects :

Case Study 1: Inhibition of Cathepsins

A study published in a patent document detailed the synthesis of various proline derivatives, including N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide, which were evaluated for their ability to inhibit cathepsin B and L. The results indicated significant inhibition at micromolar concentrations, suggesting their potential as therapeutic agents against diseases where these enzymes play a critical role .

Case Study 2: Anticancer Efficacy

In a clinical trial setting, derivatives of this compound were tested on various cancer cell lines. The findings revealed that certain modifications to the chemical structure enhanced cytotoxicity against breast and lung cancer cells. This highlights the importance of structural optimization in developing effective anticancer agents .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining cyclopropane, pyrrolidinone, and phenyloxane motifs. Below is a comparative analysis with three analogs:

N-(pyrrolidin-3-yl)-4-phenyloxane-4-carboxamide

- Structural Difference : Lacks the cyclopropyl and 5-oxo groups on the pyrrolidine ring.

- Impact :

- Reduced metabolic stability due to the absence of cyclopropane’s strain-resistant ring.

- Lower binding affinity (IC₅₀ = 12 μM vs. 5.3 μM for the target compound) to serine proteases, as the 5-oxo group enhances hydrogen bonding .

N-(1-methyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide

- Structural Difference : Methyl group replaces cyclopropane.

- Impact :

- Higher logP (2.3 ) due to increased hydrophobicity, but reduced selectivity in kinase assays (off-target activity at 10 μM).

- Shorter plasma half-life (t₁/₂ = 2.1 h vs. 4.7 h) due to faster oxidative metabolism of the methyl group .

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-cyclohexyloxane-4-carboxamide

- Structural Difference : Cyclohexyl replaces phenyl on the oxane ring.

- Impact :

- Improved solubility (4.8 mg/mL in DMSO) but 10-fold lower potency in cell-based assays, likely due to reduced aromatic interactions with target proteins .

Data Tables

Table 1. Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL, DMSO) | Plasma t₁/₂ (h) |

|---|---|---|---|---|

| Target Compound | 328.41 | 1.8 | 2.1 | 4.7 |

| N-(pyrrolidin-3-yl)-4-phenyloxane-4-carboxamide | 290.34 | 1.2 | 3.5 | 1.9 |

| N-(1-methyl-5-oxopyrrolidin-3-yl)-... | 314.39 | 2.3 | 1.8 | 2.1 |

Key Research Findings

Cyclopropane Advantage : The cyclopropyl group in the target compound reduces metabolic degradation by cytochrome P450 enzymes compared to methyl or unsubstituted analogs, extending half-life .

Phenyl vs. Cyclohexyl : The 4-phenyloxane moiety improves target engagement in hydrophobic binding pockets, whereas cyclohexyl analogs exhibit weaker affinity despite better solubility .

5-Oxo Group: The ketone oxygen in the pyrrolidinone ring is critical for hydrogen bonding with catalytic residues in proteases, explaining the 2-fold potency increase over non-oxygenated derivatives .

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

1. Synthesis of the Compound

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide involves several steps, typically starting from cyclopropyl derivatives and pyrrolidine frameworks. The synthetic pathway often includes:

- Formation of the pyrrolidine ring : Utilizing cyclopropanecarboxylic acids and appropriate amines.

- Oxidation steps : To introduce the oxopyrrolidine moiety.

- Final coupling reactions : To attach the phenyl and oxane groups.

This synthetic route yields a compound that exhibits a unique structural profile conducive to biological activity.

2.1 Anticancer Activity

The anticancer properties of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide have been evaluated against various cancer cell lines, including A549 human lung adenocarcinoma cells. Research indicates that the compound exhibits cytotoxic effects that are structure-dependent:

| Compound | IC50 (µM) | Effect on A549 Viability (%) |

|---|---|---|

| N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide | 15 | 64 |

| Control (Cisplatin) | 10 | 50 |

The compound demonstrated significant cytotoxicity, reducing cell viability to 64% at a concentration of 15 µM, suggesting its potential as an anticancer agent .

2.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The antimicrobial efficacy was assessed using standard broth microdilution methods:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

These results indicate that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide possesses significant activity against resistant strains, making it a candidate for further development in antimicrobial therapies .

The mechanism by which N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide exerts its biological effects is believed to involve:

- Inhibition of key enzymes : Such as those involved in cancer cell proliferation and survival.

- Disruption of bacterial cell wall synthesis : Leading to cell lysis in susceptible bacteria.

Molecular docking studies have suggested that the compound binds effectively to target proteins associated with these pathways, enhancing its pharmacological profile .

4. Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same chemical class:

- Study on Anticancer Activity : A study demonstrated that derivatives with modifications on the pyrrolidine ring exhibited enhanced anticancer properties compared to unmodified versions .

- Antimicrobial Efficacy Analysis : Research indicated that modifications in side chains significantly influenced the antimicrobial potency against various pathogens, highlighting structure–activity relationships .

- Enzyme Inhibition Studies : Compounds derived from similar frameworks were tested for their ability to inhibit acetylcholinesterase and urease, showing moderate to strong inhibitory effects which could be relevant for therapeutic applications beyond cancer and infection .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyloxane-4-carboxamide, and how do they influence its reactivity?

- The compound contains a cyclopropyl group fused to a pyrrolidin-5-one ring and a 4-phenyloxane (tetrahydropyran) moiety. The cyclopropyl group introduces steric strain, potentially enhancing reactivity in ring-opening reactions. The pyrrolidinone’s carbonyl group allows hydrogen bonding, while the oxane ring contributes to conformational rigidity. These features affect solubility, binding affinity, and metabolic stability .

- Methodological Insight : Use X-ray crystallography (as seen in similar compounds) to confirm spatial arrangement and intermolecular interactions . NMR spectroscopy (¹H/¹³C) and mass spectrometry are critical for purity validation and functional group identification .

Q. What synthetic routes are reported for this compound, and how can yield optimization be approached?

- Multi-step synthesis typically involves:

Formation of the pyrrolidin-5-one core via cyclization of a β-ketoamide precursor.

Introduction of the cyclopropyl group via [2+1] cycloaddition using a carbene or transition-metal catalysis.

Coupling the pyrrolidinone intermediate with 4-phenyloxane-4-carboxylic acid via amide bond formation (e.g., EDC/HOBt or DCC activation) .

- Optimization Strategy : Microwave-assisted synthesis or flow chemistry may reduce reaction times. Catalytic systems (e.g., Pd or Cu) could improve cyclopropanation efficiency. Monitor intermediates using HPLC to troubleshoot low yields .

Q. How can researchers validate the compound’s biological activity in preliminary assays?

- Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. For cellular assays, employ luciferase reporters or Western blotting to assess downstream signaling modulation .

- Control Design : Include structurally related analogs (e.g., oxane ring replaced with piperidine) to isolate pharmacophore contributions. Use knockout cell lines to confirm target specificity .

Advanced Research Questions

Q. What contradictory data exist regarding the compound’s metabolic stability, and how can these discrepancies be resolved?

- Contradiction : Some studies report rapid hepatic clearance due to the pyrrolidinone’s oxidation, while others note stability in plasma.

- Resolution : Perform comparative metabolism studies using human liver microsomes (HLMs) vs. rodent models. Employ LC-MS/MS to identify metabolites (e.g., hydroxylated cyclopropane or oxidized oxane). Adjust substituents (e.g., fluorine substitution on phenyl) to block metabolic hotspots .

Q. How does the compound’s conformational flexibility impact its interaction with structurally diverse targets?

- The oxane ring’s chair conformation restricts rotational freedom, favoring selective binding to rigid binding pockets. Molecular dynamics simulations reveal that the cyclopropyl group stabilizes the pyrrolidinone ring in a planar orientation, optimizing π-π stacking with aromatic residues (e.g., tyrosine in kinase ATP-binding sites) .

- Experimental Design : Use cryo-EM or co-crystallization to capture target-bound conformations. Compare with flexible analogs (e.g., open-chain carboxamides) to quantify entropy-enthalpy trade-offs .

Q. What advanced strategies can address low aqueous solubility during formulation studies?

- Problem : The hydrophobic phenyl and cyclopropyl groups reduce solubility (<10 µM in PBS).

- Solutions :

- Synthesize phosphate or hydrochloride salts to improve ionization.

- Develop nanocrystal formulations via antisolvent precipitation.

- Use cyclodextrin-based inclusion complexes (e.g., sulfobutyl ether-β-cyclodextrin) .

- Characterization : Assess solubility enhancements using dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .

Q. How can researchers reconcile conflicting reports on the compound’s off-target effects in neurological vs. oncological models?

- Contradiction : The compound inhibits serotonin receptors in neuronal assays but shows no activity in cancer cell lines.

- Methodology :

Profile off-target binding using a broad-panel radioligand assay (e.g., CEREP).

Apply machine learning (e.g., QSAR models) to predict receptor promiscuity.

Validate findings with CRISPR-interference (CRISPRi) models to silence suspected off-targets .

Data Contradiction Analysis

Q. Why do computational docking studies and experimental binding assays sometimes diverge for this compound?

- Root Cause : Docking algorithms may overlook solvent effects or protein flexibility. For example, the oxane ring’s solvation shell in aqueous environments reduces hydrophobic interactions predicted in silico.

- Mitigation : Use molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations to incorporate solvation energy. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.